molecular formula C13H19N5O2S2 B2758277 N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide CAS No. 1334372-62-1

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide

Cat. No.: B2758277
CAS No.: 1334372-62-1
M. Wt: 341.45
InChI Key: KOWLLQSZLGIHKA-UHFFFAOYSA-N
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Description

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. These compounds are known for their diverse biological activities, particularly as inhibitors of carbonic anhydrase enzymes. Carbonic anhydrase inhibitors have significant therapeutic applications, including the treatment of glaucoma, epilepsy, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its inhibitory effects on carbonic anhydrase enzymes, which are involved in various physiological processes.

    Medicine: Investigated for its potential therapeutic applications in treating glaucoma, epilepsy, and cancer.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide is unique due to its specific structure, which combines a pyrimidine core with a thiophene sulfonamide moiety. This unique structure contributes to its potent inhibitory effects on carbonic anhydrase enzymes and its potential therapeutic applications .

Properties

IUPAC Name

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S2/c1-3-14-11-9-10(2)17-13(18-11)15-6-7-16-22(19,20)12-5-4-8-21-12/h4-5,8-9,16H,3,6-7H2,1-2H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWLLQSZLGIHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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